

Technical Whitepaper: Cerebroside Glycosides from Ophiocordyceps Species

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Compound of Interest		
Compound Name:	Ophiocordylongiiside A	
Cat. No.:	B12380361	Get Quote

Disclaimer: Extensive searches of scientific literature and chemical databases did not yield specific information for a compound named "**Ophiocordylongiiside A**." This suggests that the name may be erroneous, unpublished, or a highly specific, non-public designation. This technical guide will instead focus on a class of well-documented glycosides, cerebrosides, isolated from the closely related and scientifically studied fungus Cordyceps militaris, which belongs to the same fungal family as Ophiocordyceps. We will use Cordycerebroside A as a representative example to fulfill the core requirements of this paper for researchers, scientists, and drug development professionals.

Introduction to Fungal Cerebrosides

Cerebrosides are a class of glycosphingolipids that consist of a ceramide (a fatty acid linked to a sphingoid base) and a single sugar residue at the 1-hydroxyl moiety. In fungi, these compounds are known to possess a range of biological activities, including potent anti-inflammatory properties. The fruiting bodies of entomopathogenic fungi such as Cordyceps militaris have been a source for the discovery of novel cerebrosides, which are of growing interest in drug development.

Molecular Characteristics of Cordyceps Cerebrosides

The molecular formula and weight are fundamental parameters for any chemical entity. Below is a summary of these properties for representative cerebrosides isolated from Cordyceps



militaris.

Compound Name	Molecular Formula	Molecular Weight (g/mol)	Note
Cerebroside (general)	C41H77NO9	727.56	General formula for a cerebroside.[1]
Cordycerebroside B	C41H75NO9	725.54	A known cerebroside from Cordyceps militaris.[2]

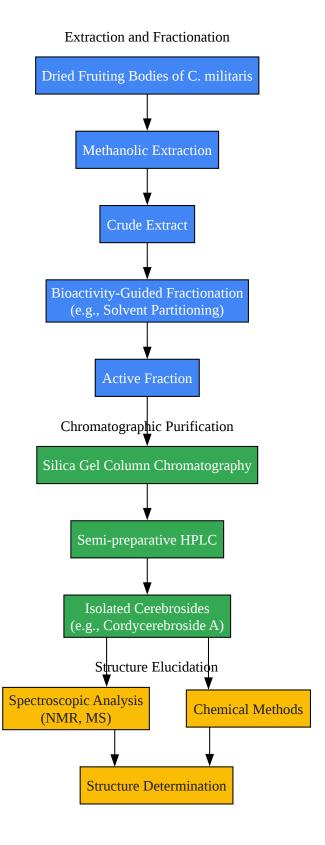
Data for Cordycerebroside A's specific molecular formula and weight were not explicitly found in the provided search results, but it is a known cerebroside with established anti-inflammatory activity.[3]

Experimental ProtocolsIsolation and Purification of Cerebrosides

A bioactivity-guided fractionation approach is typically employed to isolate cerebrosides from the fruiting bodies of Cordyceps militaris.[3]

Experimental Workflow for Cerebroside Isolation





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Caption: Workflow for the isolation and structural elucidation of cerebrosides.



- Extraction: Dried and powdered fruiting bodies of C. militaris are extracted with methanol.
- Fractionation: The crude extract undergoes bioactivity-guided fractionation. This often involves partitioning the extract between different solvents to separate compounds based on polarity.
- Column Chromatography: The active fraction is subjected to silica gel column chromatography.
- High-Performance Liquid Chromatography (HPLC): Further purification is achieved using semi-preparative HPLC to yield pure cerebrosides.[4]
- Structure Elucidation: The structures of the isolated compounds are determined using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), along with chemical methods.[4][5]

In Vitro Anti-inflammatory Activity Assay

The anti-inflammatory effects of isolated cerebrosides are commonly evaluated using a lipopolysaccharide (LPS)-stimulated macrophage model.[3]

- Cell Culture: RAW264.7 murine macrophage cells are cultured in an appropriate medium.
- Treatment: Cells are pre-treated with varying concentrations of the test compound (e.g., Cordycerebroside A) for a specified period.
- Stimulation: The cells are then stimulated with LPS to induce an inflammatory response.
- Analysis of Inflammatory Markers:
 - Western Blot: The expression levels of pro-inflammatory proteins such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are determined by Western blot analysis.[3]
 - Nitric Oxide (NO) Assay: The production of nitric oxide, a key inflammatory mediator, in the cell culture supernatant is quantified.



Signaling Pathway of Anti-inflammatory Action

Cerebrosides from Cordyceps, such as Cordycerebroside A, have been shown to exert their anti-inflammatory effects by inhibiting the expression of key pro-inflammatory enzymes.

Proposed Anti-inflammatory Signaling Pathway of Cordycerebroside A

Caption: Inhibition of pro-inflammatory pathways by Cordycerebroside A.

Studies have demonstrated that Cordycerebroside A, along with other cerebrosides from C. militaris, inhibits the accumulation of iNOS and COX-2 proteins in LPS-stimulated macrophages.[3] Furthermore, research suggests that the anti-inflammatory effects of compounds from Cordyceps can be mediated through the regulation of signaling pathways such as the ERK/MAPK and NF-kB pathways.[6][7] Cordycerebroside A has been shown to suppress the expression of intercellular adhesion molecule-1 (ICAM-1) through the ERK signaling pathway.[6] The diagram above illustrates the proposed mechanism where Cordycerebroside A inhibits the ERK signaling pathway, leading to a downstream reduction in the expression of iNOS and COX-2, thereby mitigating the inflammatory response.

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